![molecular formula C13H17ClN2O2 B2439520 3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide CAS No. 2411279-37-1](/img/structure/B2439520.png)
3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide
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Description
The compound “3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide” is a chemical compound that has been mentioned in the context of protein labeling applications . It is used in the synthesis of a reactive WW domain as a label . The compound is also known to have a chloroacetyl group .
Synthesis Analysis
The synthesis of compounds similar to “3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature .Chemical Reactions Analysis
The compound “3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide” is involved in a unique multistep mechanism that includes a nucleophilic addition/elimination reaction between acyl chlorides (acid chlorides) and amines . This reaction is amenable to different sites of the proteins of interest .Mechanism of Action
properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-16(2)13(18)11(9-15-12(17)8-14)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBOZEAWUJPUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CNC(=O)CCl)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroacetamido)-N,N-dimethyl-2-phenylpropanamide |
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